2-(3-Nitrophenyl)-1,3-dioxane

Catalog No.
S753296
CAS No.
5663-26-3
M.F
C10H11NO4
M. Wt
209.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Nitrophenyl)-1,3-dioxane

CAS Number

5663-26-3

Product Name

2-(3-Nitrophenyl)-1,3-dioxane

IUPAC Name

2-(3-nitrophenyl)-1,3-dioxane

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

InChI

InChI=1S/C10H11NO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7,10H,2,5-6H2

InChI Key

VQZDEWTWLOZYBX-UHFFFAOYSA-N

SMILES

C1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-]

Medicinal Chemistry

Application Summary: In medicinal chemistry, “2-(3-Nitrophenyl)-1,3-dioxane” derivatives are explored for their potential therapeutic properties. These compounds are part of nitrogen-containing heterocycles, which are significant in drug design due to their biological activities.

Experimental Methods: Researchers synthesize various derivatives and test them against different biological targets. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to analyze the purity and structure of these compounds.

Results and Outcomes: Some derivatives have shown promising results as anticancer agents. For instance, a compound with a 3-nitrophenyl group displayed anticancer activity with an IC50 value of 7.29 μM against the SW1116 colon cancer cell line .

Organic Synthesis

Experimental Methods: Synthetic pathways involve condensation reactions, and the products are characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Results and Outcomes: The synthesis of novel N-heterocyclic compounds has been successful, contributing to the development of new organic synthesis protocols .

Nonlinear Optics

Application Summary: Compounds related to “2-(3-Nitrophenyl)-1,3-dioxane” are studied for their nonlinear optical properties, which are crucial for developing new optoelectronic materials.

Experimental Methods: Techniques like Z-Scan are used to analyze the nonlinear optical properties of these compounds when diluted in solvents like Ethyl Acetate.

Results and Outcomes: The studies reveal a combination of thermal response and nonlinear self-defocusing and self-focusing, indicating their potential as optoelectronic materials.

Photophysical Studies

Application Summary: The photophysical properties of chalcone derivatives related to “2-(3-Nitrophenyl)-1,3-dioxane” are affected by solvent polarity, which is significant for understanding their behavior in different environments.

Experimental Methods: Spectroscopic techniques are employed to study the bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer interactions.

Results and Outcomes: The studies indicate a large difference in dipole moment between the ground and excited states, with molecules being more stabilized in the singlet excited state.

Pharmacology

Application Summary: In pharmacology, “2-(3-Nitrophenyl)-1,3-dioxane” derivatives are investigated for their physiological properties and potential as pharmaceuticals.

Experimental Methods: Bioassays and in vitro tests are conducted to evaluate the pharmacological effects of these compounds on various biological systems.

Results and Outcomes: Derivatives have been identified with significant physiological properties, showing promise for the development of new drugs .

Material Science

Application Summary: “2-(3-Nitrophenyl)-1,3-dioxane” and its derivatives are explored for their applications in material science, particularly in the synthesis of new materials with desirable properties.

Experimental Methods: Material characterization techniques such as scanning electron microscopy (SEM) and thermal analysis are used to study the properties of synthesized materials.

Results and Outcomes: New materials have been synthesized with properties that could be beneficial for various industrial applications .

Crystallography

Application Summary: The compound is used in crystallography to form Schiff base compounds, which are valuable for their diverse applications in science and technology.

Experimental Methods: The synthesis involves the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline, followed by characterization using NMR, IR, UV-visible spectroscopy, and X-ray diffraction .

Results and Outcomes: The crystal structure analysis reveals intramolecular hydrogen bonds and resonance structures, indicating the stability and potential utility of these compounds in various applications .

Material Engineering

Application Summary: “2-(3-Nitrophenyl)-1,3-dioxane” derivatives are investigated for their use in creating Metal-Organic Frameworks (MOFs), which have a wide range of applications due to their porosity and structural diversity.

Experimental Methods: MOFs are synthesized using various methods, including solvothermal techniques, and are characterized by their pore size and thermal stability .

Results and Outcomes: The MOFs display high porosity and specific surface area, making them suitable for environmental, biomedical applications, and as catalysts, sensors, and materials for energy storage .

Antibacterial Research

Application Summary: Derivatives of “2-(3-Nitrophenyl)-1,3-dioxane” are studied for their antibacterial activity, which is crucial for the development of new antibiotics.

Experimental Methods: Bioassays are conducted to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Results and Outcomes: Some derivatives show higher activity against specific bacterial strains compared to standard antibiotics, indicating their potential as new antibacterial agents .

Chemical Synthesis

Application Summary: The compound is used in chemical synthesis to explore structure-function relationships in aryl diazirines, which have applications in biology and materials science.

Experimental Methods: A combination of experimental and computational methods is used to study the activation energy and temperature of aryl diazirines .

Results and Outcomes: The findings lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers, enhancing their efficacy toward C–H insertion .

Organic Chemistry

Application Summary: “2-(3-Nitrophenyl)-1,3-dioxane” is involved in the study of photodecarboxylation reactions, which are important for understanding reaction mechanisms in organic chemistry.

Experimental Methods: The reactions are studied in aqueous solutions, and the process is analyzed using spectroscopic methods .

Results and Outcomes: The studies contribute to the knowledge of reaction kinetics and mechanisms, providing insights into the behavior of nitrophenyl compounds under light exposure .

Heterocyclic Chemistry

Application Summary: The compound is pivotal in the synthesis of coumarin-linked and fused heterocycles, which have broad applications due to their biological activity.

Experimental Methods: Synthetic routes are developed for coumarin-linked and fused heterocycles, and their biological activities are assessed .

Results and Outcomes: The synthesis leads to a range of science applications, including the development of new pharmaceuticals and materials with specific biological activities .

2-(3-Nitrophenyl)-1,3-dioxane is an organic compound characterized by its dioxane structure, which includes a nitrophenyl substituent. Its molecular formula is C10H11NO4C_{10}H_{11}NO_4, and it has a molecular weight of approximately 211.20 g/mol . The compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a nitro group attached to a phenyl ring. This structural arrangement can influence its chemical reactivity and biological activity.

Typical of compounds containing dioxane and nitro groups. Some notable reactions include:

  • Nucleophilic Substitution: The presence of the nitro group can enhance the electrophilicity of the carbon atoms in the dioxane ring, making them susceptible to nucleophilic attack.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's properties significantly.
  • Acetal Formation: The dioxane structure allows for potential acetal formation with aldehydes or ketones, facilitating further synthetic applications .

Several synthetic routes have been developed for the preparation of 2-(3-Nitrophenyl)-1,3-dioxane:

  • Condensation Reactions: One method involves the condensation of 3-nitrobenzaldehyde with glycols or diols under acidic or basic conditions to form the dioxane structure.
  • Reduction of Dioxane Derivatives: Starting from dioxane derivatives that already contain a nitrophenyl group can also yield this compound through selective reduction or substitution reactions .

2-(3-Nitrophenyl)-1,3-dioxane has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents due to its unique structure.
  • Chemical Research: The compound can be used in studies involving reaction mechanisms and interactions of dioxanes with other functional groups.
  • Material Science: Its properties could be explored for applications in polymer chemistry or as additives in material formulations .

Several compounds share structural similarities with 2-(3-Nitrophenyl)-1,3-dioxane. Below is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
2-(4-Nitrophenyl)-1,3-dioxane0.98Different nitro position affecting reactivity
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane0.92Methyl substitution may alter lipophilicity
4-Methyl-2-(3-nitrophenyl)-1,3-dioxane0.92Variation in methyl positioning
1-(Dimethoxymethyl)-3-nitrobenzene0.92Different functional groups influencing activity
2-(2-Nitrophenyl)-1,3-dioxane0.89Variation in nitro position

These comparisons illustrate how structural modifications can lead to significant differences in chemical behavior and biological activity among similar compounds.

XLogP3

1.5

Wikipedia

2-(3-nitrophenyl)-1,3-dioxane

Dates

Last modified: 08-15-2023

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